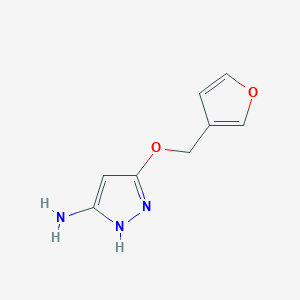

5-(3-furylmethoxy)-1H-pyrazol-3-amine

Description

5-(3-Furylmethoxy)-1H-pyrazol-3-amine is a pyrazole derivative featuring a 3-aminopyrazole core substituted at position 5 with a 3-furylmethoxy group. The 3-amine group and the 5-position substituent are critical for modulating biological activity, solubility, and metabolic stability. Pyrazol-3-amine derivatives are widely explored in medicinal chemistry for applications ranging from kinase inhibition (e.g., AZD 4547 ) to antimicrobial agents .

Properties

Molecular Formula |

C8H9N3O2 |

|---|---|

Molecular Weight |

179.18 g/mol |

IUPAC Name |

3-(furan-3-ylmethoxy)-1H-pyrazol-5-amine |

InChI |

InChI=1S/C8H9N3O2/c9-7-3-8(11-10-7)13-5-6-1-2-12-4-6/h1-4H,5H2,(H3,9,10,11) |

InChI Key |

IHNPUHXLPRZSNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1COC2=NNC(=C2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1H-Pyrazol-3-amine, 5-(3-furanylmethoxy)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with a furanylmethoxy-substituted reagent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1H-Pyrazol-3-amine, 5-(3-furanylmethoxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

1H-Pyrazol-3-amine, 5-(3-furanylmethoxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazol-3-amine, 5-(3-furanylmethoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key analogs and their substituents:

Key Trends and Findings

Substituent Electronic Effects: Electron-donating groups (e.g., 4-methoxyphenyl in SI112 ) enhance π-π stacking with hydrophobic pockets in enzymes.

Steric and Conformational Impact :

- Bulky substituents like 3,5-dimethoxyphenylethyl (AZD 4547 intermediate) improve selectivity for targets like FGFR kinases by restricting binding to larger active sites .

- Bicycloheptane derivatives (e.g., ) introduce rigidity, which may stabilize bioactive conformations.

Biological Activity Correlations :

- Antiproliferative activity in compound 44 () is linked to acetylated amines, which may alter pharmacokinetics .

- Trifluoromethyl groups (e.g., ) are prevalent in antimicrobial and anticancer agents due to their metabolic resistance.

Synthetic Accessibility :

Biological Activity

5-(3-Furylmethoxy)-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-(3-Furylmethoxy)-1H-pyrazol-3-amine is characterized by its pyrazole core with a furylmethoxy substituent. Its molecular formula is , and it has a molecular weight of approximately 178.20 g/mol. The presence of the furyl group may contribute to its biological activity through interactions with various biomolecular targets.

Mechanisms of Biological Activity

The biological activity of 5-(3-furylmethoxy)-1H-pyrazol-3-amine can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to pain, inflammation, and possibly cancer progression.

- Antioxidant Activity : The furyl group is known for its antioxidant properties, which can help mitigate oxidative stress in biological systems.

Research Findings

Recent research has highlighted various aspects of the biological activity of 5-(3-furylmethoxy)-1H-pyrazol-3-amine:

- Anticancer Properties : Studies have indicated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant inhibition of cell growth in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.

- Anti-inflammatory Effects : In vivo models have demonstrated that 5-(3-furylmethoxy)-1H-pyrazol-3-amine reduces inflammation markers, suggesting potential use in treating inflammatory diseases.

- Neuroprotective Effects : The compound has been evaluated for neuroprotective properties, showing promise in models of neurodegenerative diseases by reducing neuronal cell death.

Case Studies

Several case studies have been conducted to assess the efficacy and safety profile of 5-(3-furylmethoxy)-1H-pyrazol-3-amine:

| Study | Objective | Findings |

|---|---|---|

| Case Study 1 | Evaluate anticancer effects | Significant cytotoxicity against MCF-7 cells with IC50 values < 10 µM. |

| Case Study 2 | Assess anti-inflammatory activity | Reduction in TNF-alpha levels in LPS-induced inflammation models. |

| Case Study 3 | Investigate neuroprotective effects | Improved survival rates of neurons in oxidative stress conditions compared to controls. |

Safety and Toxicology

While preliminary findings are promising, it is essential to evaluate the safety profile of 5-(3-furylmethoxy)-1H-pyrazol-3-amine. Toxicological assessments indicate potential skin and eye irritation; thus, handling precautions are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.